2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride
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Overview
Description
2-Azabicyclo[211]hexane-1-carbonitrile hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride undergoes intramolecular displacement with tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the preparation of the compound in a batchwise, multigram scale, delivering significant quantities of the material .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. The key synthetic step involves the use of tert-butylsulfinamide and primary alkyl chloride under controlled conditions to ensure the formation of the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new groups .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane hydrochloride: This compound is similar in structure but lacks the carbonitrile group.
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications where the carbonitrile functionality is required .
Properties
CAS No. |
2387597-36-4 |
---|---|
Molecular Formula |
C6H9ClN2 |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
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